4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid

Catalog No.
S14002113
CAS No.
M.F
C8H10N2O2
M. Wt
166.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-car...

Product Name

4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid

IUPAC Name

4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

InChI

InChI=1S/C8H10N2O2/c11-8(12)7-3-5-4-9-2-1-6(5)10-7/h3,9-10H,1-2,4H2,(H,11,12)

InChI Key

RLLUQCBBLHTHKR-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1NC(=C2)C(=O)O

4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid is a bicyclic compound belonging to the class of pyrrolopyridines. It features a tetrahydro-pyrrole ring fused to a pyridine ring, with a carboxylic acid group at the second position. The compound is characterized by its molecular formula C7H10N2O2C_7H_{10}N_2O_2 and has a CAS number of 1176405-02-9. Its structure contributes to its unique chemical properties and potential applications in medicinal chemistry and organic synthesis .

Typical of carboxylic acids and nitrogen-containing heterocycles. Notably, it can undergo:

  • Decarboxylation: The carboxylic acid group can be removed under heat or catalytic conditions.
  • Esterification: Reaction with alcohols to form esters.
  • Nucleophilic substitutions: The nitrogen atoms in the pyrrole or pyridine rings can act as nucleophiles in substitution reactions.
  • Condensation reactions: It can react with aldehydes or ketones to form imines or enamines .

Research indicates that 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid exhibits biological activities that may include:

  • Antimicrobial properties: Some derivatives have shown effectiveness against various bacterial strains.
  • Neuroprotective effects: Compounds related to this structure have been studied for their potential in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems.
  • Anticancer activity: Certain studies suggest that it may inhibit cancer cell proliferation through various mechanisms .

The synthesis of 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate precursors such as amino acids or other nitrogen-containing compounds and employing cyclization techniques under acidic or basic conditions.
  • Multicomponent Reactions: Utilizing one-pot synthesis strategies that involve multiple reactants leading to the formation of the desired compound.
  • Functional Group Transformations: Starting from simpler pyridine derivatives and introducing the necessary functional groups through selective reactions such as alkylation or acylation .

This compound has potential applications in:

  • Pharmaceuticals: As a building block for drug development targeting neurological disorders and infections.
  • Organic Synthesis: Serving as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Potential use in developing new materials with specific electronic or optical properties due to its unique structure .

Interaction studies involving 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid have focused on its binding affinity to various biological targets:

  • Enzyme Inhibition: Investigations into how it interacts with enzymes involved in metabolic pathways relevant to disease states.
  • Receptor Binding: Studies examining its affinity for neurotransmitter receptors which could elucidate its neuroprotective effects.
  • Drug Synergy: Research into how this compound may enhance the efficacy of existing drugs when used in combination therapies .

Several compounds share structural similarities with 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
4,5-dihydro-1H-pyrrolo[3,2-c]pyridineLacks carboxylic acid groupMay exhibit different biological activities
1H-pyrrolo[3,2-c]pyridineContains a fully aromatic pyridine ringEnhanced stability but potentially lower reactivity
4-methyl-1H-pyrrolo[3,2-c]pyridineMethyl substituent on the pyrrole ringAltered pharmacokinetics due to sterics

These compounds are compared based on their structural features and unique properties that influence their reactivity and biological activity. The presence of the carboxylic acid group in 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid distinguishes it from others by enhancing its solubility and reactivity in biological systems.

XLogP3

-2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

166.074227566 g/mol

Monoisotopic Mass

166.074227566 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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